molecular formula C28H23F4N3O5S B11499768 Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate

Cat. No.: B11499768
M. Wt: 589.6 g/mol
InChI Key: ZFASTTGYHXCZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including fluorophenyl, trifluoromethoxybenzyl, and imidazolidinone moieties, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product.

  • Step 1: Formation of 2-(4-fluorophenyl)ethylamine

      Reagents: 4-fluorobenzaldehyde, ethylamine

      Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of 2-(4-fluorophenyl)ethylamine.

  • Step 2: Reaction with Formaldehyde

      Reagents: 2-(4-fluorophenyl)ethylamine, formaldehyde

      Conditions: The resulting amine is reacted with formaldehyde under specific conditions to form the desired intermediate.

  • Step 3: Final Coupling Reaction

      Reagents: The intermediate compound, this compound

      Conditions: The final coupling reaction is performed under optimized conditions to yield the target compound.

Chemical Reactions Analysis

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where specific groups can be replaced with other functional groups under suitable conditions.

Scientific Research Applications

    Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules through various chemical reactions.

    Biology: It has been investigated for its potential biological activities, including its effects on specific enzymes and pathways involved in disease development.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Its stability and reactivity make it suitable for use in industrial processes, including the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate involves the inhibition of specific enzymes and pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Additionally, it inhibits specific signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in inflammation and cancer development.

Comparison with Similar Compounds

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:

    4-(4-{2-[(4-fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound shares a similar fluorophenyl group and has been studied for its potential therapeutic applications.

    4-Fluorobenzylamine: Another related compound, which has been used in various chemical reactions and industrial applications.

    1-Ethynyl-4-fluorobenzene:

Properties

Molecular Formula

C28H23F4N3O5S

Molecular Weight

589.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-2-sulfanylidene-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-1-yl]benzoate

InChI

InChI=1S/C28H23F4N3O5S/c1-2-39-26(38)18-5-11-21(12-6-18)35-25(37)23(15-24(36)33-20-9-7-19(29)8-10-20)34(27(35)41)16-17-3-13-22(14-4-17)40-28(30,31)32/h3-14,23H,2,15-16H2,1H3,(H,33,36)

InChI Key

ZFASTTGYHXCZKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)OC(F)(F)F)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.